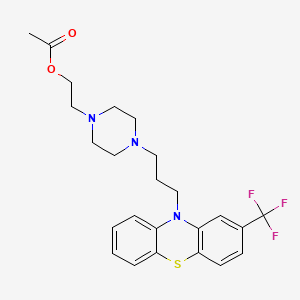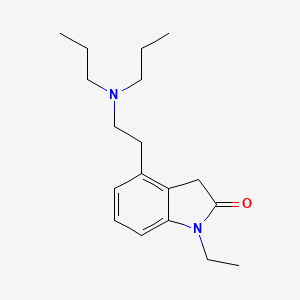
Ethyl Ropinirole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
The synthesis of Ethyl Ropinirole involves several steps, starting from the preparation of a mixture of sodium alkoxide and diethyl oxalate in a mixed solvent of tetrahydrofuran and absolute ethanol . The process continues with the addition, hydrolysis, decarboxylation, and reductive cyclization of intermediates to obtain the final product . Industrial production methods focus on optimizing yield and purity, often involving large-scale reactions under controlled conditions to minimize impurities .
化学反応の分析
Ethyl Ropinirole undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include formaldehyde, which can lead to the formation of dimeric degradants . The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with formaldehyde under alkaline conditions can produce methylene-bridged dimers .
科学的研究の応用
Ethyl Ropinirole has a wide range of scientific research applications. In chemistry, it is used to study the mechanisms of dopamine receptor agonists and their interactions with various receptors . In biology, it serves as a tool to investigate the effects of dopamine agonists on cellular processes and signaling pathways . In medicine, this compound is explored for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and Restless Legs Syndrome . Additionally, it has applications in the pharmaceutical industry for the development of new drug formulations and delivery systems .
作用機序
The mechanism of action of Ethyl Ropinirole involves the stimulation of postsynaptic dopamine D2-type receptors within the caudate-putamen in the brain . This stimulation leads to a decrease in the symptoms of Parkinson’s disease and Restless Legs Syndrome by enhancing dopaminergic neurotransmission . This compound has a high affinity for D2 and D3 dopamine receptors, which are crucial for its therapeutic effects .
特性
分子式 |
C18H28N2O |
|---|---|
分子量 |
288.4 g/mol |
IUPAC名 |
4-[2-(dipropylamino)ethyl]-1-ethyl-3H-indol-2-one |
InChI |
InChI=1S/C18H28N2O/c1-4-11-19(12-5-2)13-10-15-8-7-9-17-16(15)14-18(21)20(17)6-3/h7-9H,4-6,10-14H2,1-3H3 |
InChIキー |
XQFBCUFVVNWMPC-UHFFFAOYSA-N |
正規SMILES |
CCCN(CCC)CCC1=C2CC(=O)N(C2=CC=C1)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![propan-2-yl (2S)-2-[[(4-nitrophenoxy)-(2,3,4,5,6-pentadeuteriophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433432.png)
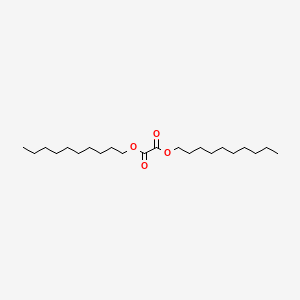
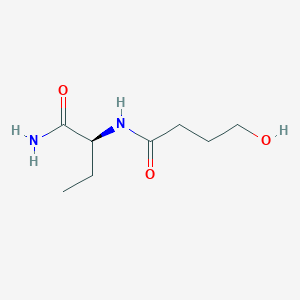
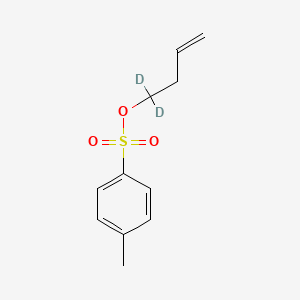
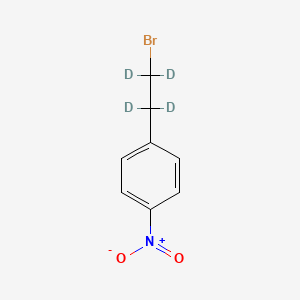
![3,3,3-Trifluoro-2-oxopropanal 1-[2-(4-Chloro-2-fluoro-5-hydroxyphenyl)hydrazone]](/img/structure/B13433467.png)
![phenyl-[(3Z)-3-[phenyl(pyridin-2-yl)methylidene]cyclopenta-1,4-dien-1-yl]-pyridin-2-ylmethanol](/img/structure/B13433469.png)
![N-[2-(fluoromethyl)-1,3-benzothiazol-6-yl]acetamide](/img/structure/B13433472.png)
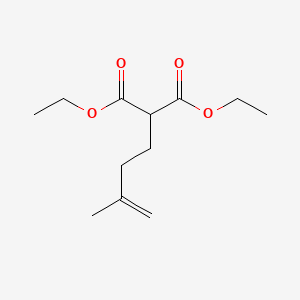
![propan-2-yl (2S)-2-[[chloro-(4-nitrophenoxy)phosphoryl]amino]propanoate](/img/structure/B13433485.png)
![1,1'-[1,2-Bis(2-chloroethyl)-1,2-ethenediyl]bisbenzene (E/Z Mixture)](/img/structure/B13433487.png)
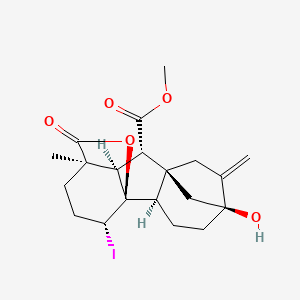
![tert-butyl N-[3-(benzylamino)-3-oxoprop-1-en-2-yl]carbamate](/img/structure/B13433496.png)
